molecular formula C17H12Cl2O4S B2968831 Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate CAS No. 2361754-71-2

Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate

Cat. No. B2968831
CAS RN: 2361754-71-2
M. Wt: 383.24
InChI Key: YYZKBBRWEHTXCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One possible approach could be the copper(I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). In this process, diethyl(α-azido(benzamido)methyl)phosphonate (1) acts as a dipole, reacting with 2-naphthyl propiolate (2) to form the desired product. The reaction likely proceeds via the formation of an extremely stable triazole bond between two molecules .


Molecular Structure Analysis

The molecular structure of “Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate” has been characterized using X-ray crystallography. The optimized geometry obtained from DFT calculations closely matches the experimental bond lengths and angles. The compound’s IR and NMR spectra provide additional insights into its structure .


Chemical Reactions Analysis

The compound may participate in various chemical reactions due to its functional groups. For instance, it could undergo nucleophilic substitution reactions, aromatic substitutions, or other transformations. Further experimental studies are needed to explore its reactivity in detail .

Scientific Research Applications

  • Chemical Reactions and Synthesis : Naphthalene derivatives, including Naphthalen-2-yl 3,4-dichloro-2-methoxybenzene-1-sulfonate, are significant in various chemical synthesis processes. For instance, the autoxidation reactions of different aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes by microorganisms, have been studied (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999). Additionally, the application of microwave energy in the sulfonation of naphthalene has been explored, demonstrating an increase in reaction speed (Abramovitch, Abramovitch, Iyanar, & Tamareselvy, 1991).

  • Environmental Studies : In environmental science, the determination of benzene- and naphthalenesulfonates in wastewater is crucial. A study on the solid-phase extraction method for enriching aromatic sulfonates from industrial wastewaters highlighted the importance of these compounds in environmental monitoring (Altenbach & Giger, 1995). Additionally, the study of electrospun polymer nanofibers as solid-phase extraction sorbents for trace pollutants in environmental water further emphasized the relevance of such compounds in environmental analyses (Qi, Kang, Chen, Zhang, Wei, & Gu, 2008).

  • Biological and Pharmaceutical Research : Naphthalene derivatives are also significant in biological and pharmaceutical research. For example, the evaluation of sulfonamide derivatives of Dagenan Chloride, which includes naphthalene structures, has been conducted for their potential as lipoxygenase and α-glucosidase inhibitors, indicating their potential in therapeutic applications (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).

  • Materials Science : In materials science, sulfonated polybenzothiazoles containing naphthalene have been developed for use as proton exchange membranes, demonstrating the role of naphthalene derivatives in advanced material development (Wang, Lee, Lee, Kang, Shin, Zhuang, Lee, & Guiver, 2015). Another study on proton exchange membranes derived from sulfonated polybenzothiazoles containing naphthalene units further underscores the significance of these compounds in material engineering (Wang & Guiver, 2017).

properties

IUPAC Name

naphthalen-2-yl 3,4-dichloro-2-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O4S/c1-22-17-15(9-8-14(18)16(17)19)24(20,21)23-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZKBBRWEHTXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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